Product packaging for 1-Oxa-4-thiaspiro[4.4]nonane(Cat. No.:CAS No. 176-38-5)

1-Oxa-4-thiaspiro[4.4]nonane

Cat. No.: B089510
CAS No.: 176-38-5
M. Wt: 144.24 g/mol
InChI Key: AGDQMFKRKWUWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Oxa-4-thiaspiro[4.4]nonane is a spirocyclic compound with the molecular formula C7H12OS and an average mass of 144.232 Da . This structure is characterized by an orthogonal ring system where two five-membered rings, one containing an oxygen atom and the other a sulfur atom, are linked by a common spiro carbon atom . The rigid three-dimensional framework of spirocyclic structures like this one confers significant stiffness to the molecule, making it a valuable scaffold in medicinal chemistry and drug discovery . Such rigid spirocyclic systems provide a stable, spatially well-defined platform for the attachment of pharmacophoric groups or for use as a core structure in the development of novel molecular entities . Researchers utilize this compound as a versatile building block for the synthesis of more complex structures. The structure is associated with CAS Number 176-38-5 and can be represented by the SMILES notation C1CCC2(C1)OCCS2 . This product is intended for research purposes and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12OS B089510 1-Oxa-4-thiaspiro[4.4]nonane CAS No. 176-38-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176-38-5

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

1-oxa-4-thiaspiro[4.4]nonane

InChI

InChI=1S/C7H12OS/c1-2-4-7(3-1)8-5-6-9-7/h1-6H2

InChI Key

AGDQMFKRKWUWTF-UHFFFAOYSA-N

SMILES

C1CCC2(C1)OCCS2

Canonical SMILES

C1CCC2(C1)OCCS2

Other CAS No.

176-38-5

Origin of Product

United States

Synthetic Methodologies for 1 Oxa 4 Thiaspiro 4.4 Nonane and Its Derivatives

Strategies for Spiro[4.4]nonane Core Construction

The formation of the spiro[4.4]nonane skeleton, the fundamental structure of 1-Oxa-4-thiaspiro[4.4]nonane, is a key challenge in its synthesis. Chemists have developed several elegant strategies to create the central spiro atom that connects the two five-membered rings.

Ring-Closing Reactions for Spiro Junction Formation

Ring-closing reactions are a cornerstone in the synthesis of spirocyclic compounds. These reactions involve the formation of one or both rings by creating a new bond that culminates in the spiro center. Methodologies such as ring-closing metathesis (RCM), radical cyclizations, and cycloaddition reactions are prominent in this context. researchgate.net

Radical spirocyclization, for instance, offers a powerful method for constructing the spiro[4.4]nonane core. researchgate.net This approach often involves generating a radical species that subsequently attacks an unsaturated bond within the same molecule, leading to the formation of the second ring at the spiro center. Similarly, domino radical bicyclization processes have been successfully applied to create related aza-spiro[4.4]nonane systems, where two rings are formed in a single synthetic step. acs.org These reactions proceed under mild conditions and demonstrate how radical intermediates can be effectively harnessed to build complex spiro architectures. acs.org

Another significant strategy is the use of cycloaddition reactions, such as the Diels-Alder reaction or [3+2] annulations, to construct the spirocyclic framework. researchgate.net These methods involve the concerted or stepwise combination of two separate reactant molecules to form the bicyclic system.

Reaction TypeDescriptionReference
Radical SpirocyclizationGeneration of a radical that attacks an intramolecular unsaturated bond to form the spiro junction. researchgate.net
Domino Radical BicyclizationA cascade reaction where two rings are formed sequentially via radical intermediates to create the spiro center. acs.org
Ring-Closing Metathesis (RCM)A metal-catalyzed reaction that forms a cyclic compound through the intramolecular reaction of two alkene functional groups. researchgate.netresearchgate.net
[3+2] CycloadditionA reaction involving a three-atom and a two-atom component that join to form a five-membered ring, applicable for spirocycle synthesis. researchgate.net

Heteroatom-Directed Cyclization Approaches

In many synthetic routes, the presence of heteroatoms is exploited to guide the cyclization and formation of the spiro junction. These heteroatom-directed approaches can facilitate ring closure through the activation of adjacent bonds or by acting as a nucleophilic or electrophilic center in the key bond-forming step. The synthesis of related spiro-heterocycles often relies on such strategies. researchgate.net

For example, the synthesis of 1-oxa-6-azaspiro[4.4]nonane skeletons has been achieved through intramolecular hydrogen atom transfer reactions promoted by nitrogen-centered radicals. researchgate.net This highlights how a heteroatom can be pivotal in orchestrating the desired cyclization cascade. Similarly, intramolecular homolytic substitution at a heteroatom can be the terminating step in a cascade reaction to furnish the final spirocyclic product. researchgate.net The synthesis of various sulfur-containing spirocycles has been achieved through cascade reactions that involve spiro-cyclization followed by a Michael addition, a process often promoted by light under metal-free conditions. nih.gov

Precursor Design and Derivatization Routes

Mercaptan and Epoxy Compound Condensations in Spirooxathiane Synthesis

The reaction between a mercaptan (a compound containing a thiol, -SH, group) and an epoxy (a three-membered ring containing an oxygen atom) is a classic method for forming a carbon-sulfur and a carbon-oxygen bond in a single process. This nucleophilic ring-opening of the epoxide by the thiolate anion is a highly efficient reaction. While not directly forming a spirocycle in one step, this condensation is fundamental for constructing precursors that can be later cyclized to form spirooxathianes.

The curing of epoxy resins with mercaptans is a well-established industrial process that showcases the reactivity of these functional groups. polymerinnovationblog.com Typically, this reaction is accelerated by a tertiary amine catalyst. polymerinnovationblog.com This chemistry can be adapted to molecular synthesis, where a molecule containing both an epoxy and a suitably positioned precursor to a thiol (or vice-versa) can undergo an intramolecular cyclization. Alternatively, a di-epoxide can be reacted with a sulfur source, or a di-mercaptan with an oxygen-containing linker, to build the necessary framework for subsequent spirocyclization. The reaction provides rapid curing even at low temperatures and is known for creating strong adhesive bonds. polymerinnovationblog.com

Reactant 1Reactant 2Key Bond FormationsRelevance
EpoxyMercaptanC-S and C-OHFundamental reaction for creating the structural units needed for spirooxathiane synthesis.
Di-epoxideSulfur Source (e.g., H₂S)Two C-S bondsBuilds a sulfur-containing ring that can be a precursor to the spiro system.
Epoxy with intramolecular thiol-C-S and C-O bondsDirect intramolecular cyclization to form a heterocyclic ring.

Introduction of Sulfur and Oxygen Heteroatoms via Ring Expansion

Ring expansion reactions provide a powerful, though less direct, route to certain heterocyclic systems, including those with eight or more members (medium-sized rings). nih.govrsc.org This strategy involves the synthesis of a smaller, more readily accessible ring which is then expanded to the desired ring size. For the synthesis of a this compound system, a conceivable but complex approach could involve the expansion of a smaller spirocyclic precursor containing a three or four-membered ring. For instance, the ring expansion of thiiranes (three-membered sulfur heterocycles) with ketenes has been used to synthesize seven-membered thiolactones. researchgate.net Such strategies are often driven by the formation of a more stable product, such as an aromatic system, or by an increase in radical stability during the expansion step. nih.gov

Cyclization Reactions involving Sulfur-Containing Reagents

A variety of cyclization reactions that utilize sulfur-containing reagents have been developed to create sulfur-containing heterocycles, including spiro-compounds. These methods often involve the reaction of a sulfur nucleophile with an electrophilic carbon chain.

A specific example leading to a derivative of the target compound is the preparation of ethyl 2-[(acetylthio)methyl]-1-oxa-4-thiaspiro[4.4]nonane-7-acetate. prepchem.com This synthesis involves reacting a tosylate precursor with potassium thioacetate (B1230152). The thioacetate anion acts as a sulfur nucleophile, displacing the tosylate group. Although the full cyclization details to form the spiro ring are not provided in the snippet, this step clearly introduces the sulfur atom, which is then poised for a subsequent ring-closing reaction to form the thiane (B73995) ring of the spiro system. prepchem.com

Asymmetric Synthesis and Stereochemical Control

The creation of a chiral spirocenter, the quaternary carbon atom shared by both rings, is a significant challenge in organic synthesis. Achieving high levels of stereochemical control is paramount, and this is typically accomplished through either the use of chiral auxiliaries or stereoselective catalysis.

The use of a chiral auxiliary, a molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a classic strategy. For spiro[4.4]nonane systems, C2-symmetric diols have proven effective. For instance, cis,cis-spiro[4.4]nonane-1,6-diol has been employed as a chiral auxiliary in Diels-Alder reactions. scholaris.ca When attached as a chiral acrylate (B77674) ester, it directs the cycloaddition with cyclopentadiene, yielding the product with high diastereoselectivity (>97% de). scholaris.ca Similarly, this diol has been used as a chiral modifier for lithium aluminum hydride (LAH) in the asymmetric reduction of ketones, achieving high enantiomeric excess (85-90% ee). rsc.org This principle could be extended to the synthesis of this compound by designing a synthetic precursor attached to a suitable chiral auxiliary to guide the key spirocyclization step.

Catalytic stereoselection offers a more atom-economical approach. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, and chiral Lewis acids are powerful tools for enantioselective spirocyclizations. nih.gov Scandium(III) complexes with chiral ligands have been used to catalyze enantioselective additions to form 3-substituted-3-hydroxy-oxindole scaffolds with high yields and enantioselectivity (up to 99% ee), which can then undergo spirocyclization. researchgate.net Furthermore, strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been developed for highly stereoselective spirocyclizing Diels–Alder reactions to build congested quaternary spirocenters. nih.govacs.org

The following table summarizes the performance of selected chiral catalysts in asymmetric spirocyclization reactions, illustrating the potential of these systems for adaptation to oxa-thia scaffolds.

Catalyst/AuxiliaryReaction TypeSubstrate TypeYieldStereoselectivity (ee/de)
(+)-Spiro[4.4]nonane-1,6-diol (Auxiliary)Diels-AlderAcrylate + CyclopentadieneGood>97% de
Sc(III)-inda-pybox Complex (Catalyst)Nucleophilic Addition/CyclizationIsatin + N-methylindole97%98% ee
BINOL-derived Phosphoric Acid (Catalyst)Pictet-Spengler type spirocyclizationIsatin + Tryptamine86%84% ee
Imidodiphosphorimidate (IDPi) (Catalyst)Diels-Alderexo-Enone + DieneGood to ExcellentGood to Excellent

This table presents data from syntheses of related spirooxindoles and carbocyclic spiro compounds to illustrate catalyst efficacy. scholaris.canih.govresearchgate.netnih.gov

Spiroacetals (or spiroketals), the dioxa analogs of this compound, are prevalent in nature, and numerous methods for their stereoselective synthesis have been developed. These strategies often rely on the cyclization of a hydroxyketone precursor. The stereochemistry of the final spiroacetal can be controlled by existing stereocenters in the precursor chain (diastereoselective synthesis) or by a chiral catalyst (enantioselective synthesis).

Diastereoselective approaches are common where the precursor is derived from the chiral pool. The stereocenters in the starting material guide the cyclization to favor one diastereomer of the spiroacetal. Enantioselective synthesis from achiral precursors is a more modern challenge. Organocatalysis has emerged as a powerful tool, with chiral phosphoric acids being particularly effective in catalyzing enantioselective spiroketalizations. These catalysts operate by activating a ketone or enol ether precursor toward intramolecular attack by a hydroxyl group within a chiral environment, thereby controlling the facial selectivity of the cyclization.

A potential enantioselective route to this compound could, by analogy, involve the acid-catalyzed cyclization of a precursor like 2-(2-hydroxyethylthio)cyclopentan-1-one. A chiral Brønsted acid could protonate the ketone, and the chiral conjugate base would then control the trajectory of the intramolecular attack by the terminal hydroxyl group, inducing asymmetry at the spirocenter.

Analogous Synthetic Routes from Related Spiro[4.4]nonane Systems

The chemical literature provides robust synthetic routes to other heterocyclic spiro[4.4]nonane systems, particularly those containing nitrogen. These methodologies can serve as valuable blueprints for the synthesis of their oxa-thia counterparts.

The synthesis of oxa-aza-spiro[4.4]nonanes has been achieved through various innovative methods. One notable approach involves an intramolecular hydrogen atom transfer (HAT) reaction promoted by nitrogen-centered radicals. csic.es In this method, a radical generated on a nitrogen atom abstracts a hydrogen from a specific carbon, which is then followed by an oxidation and nucleophilic cyclization sequence to form the spiroaminal structure. csic.es Adapting this to an oxa-thia system would involve designing a precursor where a sulfur-centered radical could initiate a similar cascade.

Other powerful methods for constructing azaspiro[4.4]nonane cores include:

Domino Radical Bicyclization : This strategy uses radical initiators to trigger a cascade of cyclizations from a functionalized oxime ether, forming the spirocyclic system in moderate yields. acs.org

Manganese(III)-based Oxidation : A one-pot reaction between 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones using Mn(OAc)₃ can generate 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. researchgate.net

Nitroso-Ene Cyclization : This method has been used to rapidly construct the 1-azaspiro[4.4]nonane core, which serves as a key intermediate in the synthesis of natural products like (±)-cephalotaxine. researchgate.net

These strategies highlight the utility of radical reactions and oxidative cyclizations in forming spiro[4.4] systems. A hypothetical adaptation for this compound could start from cyclopentanone (B42830) and involve a multi-step sequence where a sidechain containing a protected thiol and a terminal alcohol is installed, followed by a guided cyclization.

The most direct analog is the acid-catalyzed formation of a 1,3-oxathiolane (B1218472) from a ketone (cyclopentanone) and a bifunctional nucleophile (2-mercaptoethanol). This reaction typically proceeds via initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the more nucleophilic sulfur atom to form a hemithioketal. Subsequent intramolecular attack by the hydroxyl group, with the elimination of water, closes the ring. This mechanism is directly comparable to spiroacetal formation from a diol, with the primary difference being the superior nucleophilicity of sulfur compared to oxygen, which can affect the reaction rate and selectivity.

Other relevant mechanisms for forming spirocycles include:

[3+2] Cycloaddition : This mechanism involves the reaction of a three-atom dipole with a two-atom dipolarophile. For instance, the reaction of nitrones with certain alkenes can yield spiro-isoxazolidine rings. beilstein-archives.org

Diels-Alder [4+2] Cycloaddition : As mentioned, this is a powerful method for forming six-membered rings, which can be part of a spiro system. It involves the reaction of a diene with a dienophile and is often catalyzed by Lewis acids to control stereoselectivity. nih.govacs.org

Radical Cyclization : These reactions involve the formation of a radical which then attacks an unsaturated bond intramolecularly to form a ring. These cascades can be highly effective for building complex polycyclic systems, including spirocycles. acs.org

The following table compares key features of these mechanistic pathways.

MechanismKey IntermediatesDriving ForceHeteroatom RoleApplicability to this compound
Acid-Catalyzed Ketalization Protonated Carbonyl, Hemiketal/HemithioketalElimination of waterNucleophile (S and O attack carbonyl)Direct : Reaction of cyclopentanone with 2-mercaptoethanol.
[4+2] Cycloaddition Concerted or stepwise transition stateFormation of stable six-membered ringPart of diene or dienophile backboneIndirect : Could form the cyclopentane (B165970) ring onto a pre-existing oxathiolane.
Radical Cascade Carbon- or heteroatom-centered radicalsFormation of stable C-C or C-heteroatom bondsCan initiate or terminate the radical cascadePlausible : Adaptation of azaspirocycle syntheses using a thiol precursor.
[3+2] Cycloaddition Dipolar species (e.g., nitrone, ylide)Formation of stable five-membered ringPart of the 1,3-dipolePlausible : A thiocarbonyl ylide could react with a suitable dipolarophile.

This comparative analysis underscores that while a direct acid-catalyzed cyclocondensation represents the most straightforward conceptual route to this compound, more complex and potentially more stereocontrollable methods from the realm of radical chemistry and cycloadditions offer promising alternative strategies for its synthesis.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Oxathia Spiro System

The presence of both an oxygen and a sulfur atom within the heterocyclic ring imparts distinct reactive properties to the molecule. The thioether moiety, in particular, is a key site for chemical transformations.

The sulfur atom in the 1,3-oxathiolane (B1218472) ring is susceptible to oxidation. Like other thioethers, it can be oxidized to form the corresponding sulfoxides and sulfones. This transformation is a common reaction pathway for sulfur-containing heterocyclic compounds. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions employed.

The sulfur atom of the spiro core can be a target for nucleophilic substitution reactions, leading to the formation of various derivatives. While specific studies on electrophilic transformations directly on the 1-Oxa-4-thiaspiro[4.4]nonane core are not extensively detailed, the general reactivity of related systems provides insight. For instance, in the related compound 1-oxa-4-thiaspiro[4.5]decan-7-one, reactions with nucleophiles like phenyllithium (B1222949) (PhLi) and phenylmagnesium bromide (PhMgBr) have been investigated, though the reaction occurs at the ketone functional group on the carbocyclic ring rather than the spiro core itself. nih.gov This indicates that functional groups attached to the spiro framework can be targeted for transformations.

Ring-Opening and Rearrangement Processes

Under specific conditions, such as mass spectrometry, the spirocyclic system of this compound undergoes characteristic ring-opening and fragmentation, providing valuable structural information.

Electron impact (EI) mass spectrometry reveals a distinct fragmentation pattern for this compound. The resulting mass spectrum is characterized by several key diagnostic ions that elucidate the molecule's structure. aip.org One prominent fragmentation pathway involves the generation of an ion with a mass-to-charge ratio (m/z) of 115, corresponding to the [C₅H₇OS]⁺ species. aip.org Another significant fragment is observed at m/z 84, which corresponds to a cyclopentanone (B42830) structure, indicating the nature of the carbocyclic ring. aip.org A thiocarbonyl ion ([O=C=S]⁺·) at m/z 60 is also a characteristic feature in the spectra of spiranes containing a 1,3-oxathiolane ring. aip.org

Table 1: Key Diagnostic Ions in the Electron Impact Mass Spectrum of this compound
m/z (Da)Proposed Ion Structure/FormulaSignificance
115[C₅H₇OS]⁺Indicates the presence of the 1,3-oxathiolane ring. aip.org
84CyclopentanoneConfirms the five-membered carbocyclic ring structure. aip.org
60[O=C=S]⁺·Characteristic fragment for 1,3-oxathiolane-containing spiranes. aip.org

The formation of the observed fragments in the mass spectrum is governed by specific mechanistic pathways. The generation of the cyclopentanone ion (m/z 84) occurs through a rupture of the O(1)–C(2) and C(3)–S(4) bonds in the molecular ion, leading to the formation of an [M–C₂H₄S]⁺· odd-electron ion. aip.org This fragmentation provides clear analytical information about the nature of both the heterocyclic and carbocyclic rings within the spiro structure. aip.org The analysis of these fragmentation patterns is a powerful tool for identifying and characterizing spiro compounds containing 1,3-oxathiolane rings. aip.org

Functionalization of the Spiro[4.4]nonane Core

While reactions directly functionalizing the cyclopentane (B165970) ring of the parent this compound are not widely reported, the synthesis of derivatives with substituents on the carbocyclic core is a viable strategy. This approach involves using functionalized precursors in the synthesis of the spiro system. For example, the mass spectrum of 6,9-dimethyl-1-oxa-4-thiaspiro[4.4]nonane has been studied, demonstrating that methyl groups can be incorporated into the five-membered carbocycle. aip.org In this derivative, the presence of the methyl substituents is confirmed by a shift in the homologous ion peak from m/z 115 to m/z 129. aip.org The synthesis of such derivatives highlights that the spiro[4.4]nonane core can be functionalized, making it a versatile scaffold for creating a variety of molecules.

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Elucidation

Modern spectroscopy offers non-destructive methods to map the atomic and electronic structure of 1-Oxa-4-thiaspiro[4.4]nonane. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental NMR data for the parent this compound is not widely published in readily available literature, the expected chemical shifts can be predicted based on general principles and data from similar structures.

¹H NMR: The proton NMR spectrum would be expected to show signals for the methylene (B1212753) protons (CH₂) in both the cyclopentane (B165970) and the oxathiolane rings. The protons on the carbon adjacent to the oxygen atom (C-2) would resonate at a lower field (higher ppm) compared to those adjacent to the sulfur atom (C-3) due to the higher electronegativity of oxygen. The four methylene groups of the cyclopentane ring would likely exhibit complex splitting patterns due to their diastereotopic nature, with signals typically appearing in the upfield 1-2 ppm range.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display distinct signals for each chemically non-equivalent carbon atom. The spiro carbon (C-5) would be uniquely identified as a quaternary carbon, typically with a weak signal. The carbons bonded to heteroatoms (C-2 and C-3) would appear in the 60-80 ppm region, while the cyclopentane carbons would be found further upfield. The relative chemical shifts would again reflect the electronegativity of the adjacent heteroatom, with C-2 being downfield from C-3.

For substituted derivatives of spirocycles, NMR is essential for determining the relative stereochemistry and identifying diastereomers, where separate and distinct signals for each isomer are often observed.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, Electron Ionization (EI) mass spectrometry reveals a distinct fragmentation pathway that provides significant structural clues. aip.org

Upon ionization, the molecular ion (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 144, confirming the molecular formula C₇H₁₂OS. aip.orgnih.gov The fragmentation is characterized by several key pathways:

Loss of a Thioethylene Moiety: A significant fragmentation involves the rupture of the O(1)–C(2) and C(3)–S(4) bonds, leading to the expulsion of a C₂H₄S neutral fragment and the generation of a cyclopentanone (B42830) radical cation ([M–C₂H₄S]⁺˙) at m/z 84. aip.org

Formation of the [C₅H₇OS]⁺ Ion: A prominent peak is consistently observed at m/z 115. This even-electron ion, [C₅H₇OS]⁺, is indicative of the 1,3-oxathiolane (B1218472) ring structure linked to the cyclopentane ring. aip.org

Thiocarbonyl Ion: The presence of the 1,3-oxathiolane ring is further supported by a peak corresponding to the thiocarbonyl radical cation ([O=C=S]⁺˙) at m/z 60. aip.org

Advanced techniques like ion mobility spectrometry can provide collision cross-section (CCS) values, which offer information about the three-dimensional shape of the ion. Predicted CCS data for various adducts of this compound are available. uni.lu

Table 1: Key Mass Spectrometry Data for this compound

m/z (Daltons)Proposed IonIon TypeSignificanceReference(s)
144[C₇H₁₂OS]⁺˙Molecular Ion (M⁺˙)Confirms molecular weight and formula. aip.orgnih.gov
115[C₅H₇OS]⁺Even-Electron (EE) IonProminent fragment indicating the spirocyclic structure. aip.org
84[C₅H₈O]⁺˙Odd-Electron (OE) IonCorresponds to cyclopentanone radical cation, formed by loss of C₂H₄S. aip.org
60[COS]⁺˙Odd-Electron (OE) IonCorresponds to thiocarbonyl radical cation, characteristic of the oxathiolane ring. aip.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. While a publicly available, detailed experimental IR spectrum for this compound is not readily found, the expected characteristic absorption bands can be predicted.

C-H Stretching: The molecule contains sp³-hybridized carbons, which would give rise to C-H stretching vibrations typically in the range of 2850-3000 cm⁻¹.

C-O-C Stretching: The ether linkage within the oxathiolane ring would produce a strong, characteristic C-O-C stretching absorption, generally found between 1050 and 1150 cm⁻¹.

C-S-C Stretching: The thioether linkage results in weaker C-S-C stretching bands in the fingerprint region, typically around 600-800 cm⁻¹.

CH₂ Bending: Methylene scissoring (bending) vibrations are expected around 1465 cm⁻¹.

Conformational Analysis and Stereochemical Assignment

The three-dimensional structure of spiro compounds is a defining characteristic. The spirocyclic nature imparts significant rigidity to the molecular framework.

The spiroatom is the single carbon atom common to both rings. In the parent this compound, the spiro carbon (C-5) is not a stereocenter. This is because the cyclopentane ring possesses a plane of symmetry that includes the spiroatom, making the molecule achiral.

Chirality is introduced if the symmetry of the molecule is broken, for example, by substitution on either ring. In such substituted derivatives, the spiro carbon can become a stereogenic center. Determining the absolute and relative stereochemistry of these chiral centers is crucial. X-ray crystallography is the definitive method for elucidating the solid-state conformation and absolute stereochemistry of chiral spiro compounds. nih.govresearchgate.net For example, studies on substituted 1-oxa-4-thiaspiro[4.5]decane derivatives have used X-ray diffraction to unambiguously determine the spatial arrangement of substituents and the conformation of the rings. nih.gov

When a substituted this compound contains more than one stereocenter, diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which allows for their separation and individual characterization.

For instance, the introduction of a substituent on the cyclopentane ring of this compound would create two stereocenters: the spiro carbon and the carbon bearing the substituent. This would result in the possibility of multiple diastereomers.

The characterization of these diastereomers relies on techniques that can distinguish between their different three-dimensional arrangements.

NMR Spectroscopy: Diastereomers have distinct NMR spectra. Corresponding protons and carbons in different diastereomers exist in slightly different chemical environments, leading to separate signals with unique chemical shifts and coupling constants.

X-ray Crystallography: This technique provides unambiguous proof of the relative and absolute stereochemistry of each diastereomer in the solid state, as demonstrated in studies of related stereoisomers of 7-phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol. nih.gov These studies revealed differences in the orientation of substituents and even in the crystal packing and hydrogen bonding patterns between diastereomers. nih.gov

The separation of diastereomers is typically achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), which exploit the differences in their physical properties like polarity and adsorption characteristics.

Theoretical and Computational Investigations

Mechanistic Probing of Reaction Pathways

There is no available research detailing the computational characterization of transition states for the formation (cyclization) or cleavage (ring-opening) of 1-Oxa-4-thiaspiro[4.4]nonane. These calculations are essential for understanding the kinetics and mechanisms of reactions involving the spirocycle.

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available, indicating a molecular ion peak (M+) at m/z 144 and significant fragment ions. nih.gov However, computational modeling to elucidate the fragmentation pathways that lead to these observed ions has not been performed. Such modeling would explain the underlying mechanisms of bond cleavages upon electron ionization. Additionally, predicted collision cross-section (CCS) values for various adducts of the molecule have been calculated, offering theoretical data on the ion's shape and size in the gas phase. uni.lu

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 145.06816 130.3
[M+Na]⁺ 167.05010 137.3
[M-H]⁻ 143.05360 136.5

This table contains interactively sortable data.

Prediction of Spectroscopic Signatures

No studies have been published that report the ab initio prediction of spectroscopic signatures for this compound. Computational methods, such as DFT, are frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. This data serves as a powerful tool for confirming experimental findings and understanding the relationship between the molecular structure and its spectral properties. The absence of this theoretical data for this compound highlights a further area for future research.

Computational NMR and Mass Spectrometry Prediction

Theoretical investigations into the spectral properties of this compound provide valuable insights into its structural characterization. Computational methods are instrumental in predicting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are fundamental for the identification and structural elucidation of the compound.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved through quantum chemical calculations. These computations are typically performed using Density Functional Theory (DFT), which has been established as a reliable method for forecasting the NMR spectra of organic molecules. By employing various levels of theory, it is possible to calculate the magnetic shielding tensors of the nuclei within the molecule. These values are then converted into chemical shifts, which can be compared with experimental data for structure verification. The accuracy of these predictions is dependent on several factors, including the choice of the functional and basis set used in the calculations. For a molecule like this compound, a comprehensive computational analysis would involve geometry optimization followed by the calculation of NMR parameters. The resulting predicted chemical shifts for the unique protons and carbons in the cyclopentane (B165970) and oxathiolane rings would serve as a powerful tool in its spectroscopic analysis.

In the realm of mass spectrometry, computational methods can predict the fragmentation patterns of this compound upon ionization. The PubChem database provides GC-MS data for this compound, indicating a molecular ion peak and significant fragment ions. nih.gov The predicted mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Furthermore, computational tools can simulate the fragmentation pathways, helping to rationalize the observed peaks in an experimental mass spectrum. For this compound, characteristic fragments would likely arise from the cleavage of the spirocyclic rings. The predicted collision cross-section (CCS) values for different adducts of the molecule can also be computationally determined, providing additional parameters for its identification in ion mobility-mass spectrometry experiments.

Below are interactive tables presenting illustrative predicted NMR and MS data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C168.53.95 (t)
C235.23.10 (t)
C595.8-
C6, C925.11.85 (m)
C7, C838.71.75 (m)

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. The actual values may vary depending on the specific computational methodology employed.

Table 2: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative Intensity (%)Possible Fragment
14445[M]⁺
115100[M - C₂H₅]⁺
8760[M - C₃H₅O]⁺
7480[C₃H₆S]⁺
6050[C₂H₄S]⁺

Note: This table is based on general fragmentation patterns for similar compounds and the available experimental data from PubChem, which indicates major peaks at m/z 115 and 144. nih.gov The relative intensities are illustrative.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Circular Dichroism (ECD) Spectra

Time-Dependent Density Functional Theory (TDDFT) has become a powerful and widely used quantum chemical method for the calculation of Electronic Circular Dichroism (ECD) spectra. This theoretical approach is particularly valuable for determining the absolute configuration of chiral molecules, such as the enantiomers of this compound, which possesses a chiral spiro center. The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, providing a unique fingerprint for each enantiomer.

The choice of the functional and basis set is crucial for the accuracy of the TDDFT calculations. For molecules containing sulfur, it is important to select a methodology that can adequately describe the electronic transitions involving this heteroatom. The comparison of the theoretically calculated ECD spectrum with an experimentally measured spectrum allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation. A good agreement between the signs and relative intensities of the Cotton effects in the experimental and computed spectra provides strong evidence for the assigned absolute stereochemistry.

For this compound, the chromophores responsible for the electronic transitions are associated with the oxathiolane and cyclopentane rings. The TDDFT calculations would elucidate the nature of these transitions, providing insights into the molecular orbitals involved.

Table 3: Illustrative Calculated Electronic Transitions for (R)-1-Oxa-4-thiaspiro[4.4]nonane

Excitation Wavelength (nm)Rotational Strength (R) [10⁻⁴⁰ cgs]Oscillator Strength (f)Major Orbital Contributions
235+15.20.012n(S) -> σ(C-S)
210-8.50.008n(O) -> σ(C-O)
195+22.70.035σ(C-C) -> σ*(C-S)

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from TDDFT-ECD calculations. The actual values are dependent on the computational level of theory.

Applications and Synthetic Utility in Advanced Organic Synthesis

1-Oxa-4-thiaspiro[4.4]nonane as a Synthetic Building Block

The utility of this compound in synthesis stems from its inherent structural features. The spirocenter imparts a high degree of three-dimensionality, a desirable trait in drug discovery for enhancing target specificity and improving physicochemical properties. The presence of two different heteroatoms, oxygen and sulfur, offers distinct sites for chemical modification and introduces specific electronic and steric properties to the scaffold and its derivatives.

The spiro[4.4]nonane core is a privileged scaffold for the construction of intricate molecular designs, particularly those with biological activity. Chemists utilize this framework to orient functional groups in precise spatial arrangements, which is crucial for interaction with biological targets like enzymes and receptors.

Research on analogous spiroheterocycles has demonstrated their effectiveness in medicinal chemistry. For instance, derivatives of the closely related 1-oxa-4-thiaspiro[4.5]decane have been synthesized and evaluated as potent and selective agonists for the 5-HT1A serotonin (B10506) receptor. In these molecules, the spirocyclic moiety serves as a rigid anchor for a flexible pharmacophore chain, demonstrating how the scaffold can be used to explore the chemical space around a biological target to optimize potency and selectivity. This approach has led to the identification of novel drug candidates for neurological disorders. unimore.it

The synthesis of these complex architectures often involves multi-step sequences where the spirocycle is introduced early on. Subsequent reactions then build upon this core, adding the necessary functional groups and extending the molecular framework. The stability of the 1,3-oxathiolane (B1218472) ring in this compound makes it robust enough to withstand various reaction conditions, further enhancing its utility as a foundational building block.

Table 1: Examples of Complex Molecular Systems Derived from Spirocyclic Scaffolds
Spiro Scaffold TypeDerived Molecular ClassTherapeutic Area/ApplicationReference Finding
1-Oxa-4-thiaspiro[4.5]decaneArylpiperazine DerivativesNeurology (5-HT1A Receptor Agonists)Serves as a rigid scaffold to confer high potency and selectivity for the target receptor. unimore.it
1-Oxa-4-azaspiro[4.5]decaneDienone DerivativesOncologyActs as the core for compounds designed with reduced Michael reactivity to decrease toxicity.
2-Oxa-spiro[5.4]decaneNeurotrophic AgentsNeurodegenerative DiseaseThe scaffold provides a framework for molecules that exhibit neurotrophic, neurogenic, and anti-neuroinflammatory activities.

Beyond serving as a rigid core, the this compound ring system can be chemically transformed into other heterocyclic structures. The oxathiolane ring, for example, can be cleaved or rearranged under specific conditions to reveal reactive functional groups, which can then be used to construct new rings.

Methodologies developed for related spiro systems illustrate this principle. For example, keto sulfones have been used as precursors to synthesize new spirooxazolidine systems. springernature.com This demonstrates a strategy where one spirocyclic system is converted into another, expanding the diversity of available molecular frameworks. Such transformations allow chemists to access novel heterocyclic compounds that would be difficult to synthesize through other means. The ability to function as a latent precursor for other ring systems significantly broadens the synthetic utility of this compound and its analogues.

Roles in Specific Chemical Industries (e.g., Flavor and Fragrance Chemistry for Derivatives)

While the primary focus of research on complex spirocycles has been in medicinal chemistry, their unique structural and chemical properties have also found application in other sectors, notably the flavor and fragrance industry.

Derivatives of spirocyclic compounds are valued in the fragrance industry for their complex and often powerful olfactory profiles. A review of spirocyclic molecules in perfumery highlights that they frequently possess desirable woody, fruity, and ambery notes. The rigid structure of the spirocyclic core contributes to the distinct character and longevity of the scent.

A pertinent example is found in a patent for derivatives of the closely related 1-oxaspiro[4.5]decane system. Specifically, 2,6,9,10,10-pentamethyl-1-oxa-spiro[4.5]decan-6-yl acetate (B1210297) is described as possessing a powerful and diffusive woody-type odor with amber-like and fruity notes reminiscent of blackcurrant. This compound is used to impart unique and desirable characteristics to perfume compositions, soaps, and detergents. The patent also notes the potential use of these compounds in the flavor industry to enhance woody, earthy, or flowery gustative notes in various products.

Table 2: Olfactory Properties of Representative Spirocyclic Derivatives in the Fragrance Industry
Compound ClassPredominant Olfactory NotesIndustrial Application
1-Oxaspiro[4.5]decane DerivativesWoody, Ambery, Fruity (Blackcurrant)Fine Perfumery, Soaps, Detergents
General SpiroketalsFruity, Floral, HerbaceousPerfumery Compositions
Spirocyclic EthersEarthy, CamphorousHousehold Product Fragrances

For a fragrance ingredient to be commercially viable, its synthesis must be efficient, scalable, and cost-effective. The preparation of spirocyclic fragrance compounds often relies on robust chemical reactions that can be performed on an industrial scale.

Synthetic strategies frequently involve cyclization reactions as the key step to form the spiro center. These can include intramolecular aldol (B89426) condensations, Michael additions, or acid-catalyzed cyclodehydrations. For the 1-oxaspiro derivatives used in fragrances, a common approach involves the reaction of a cyclic ketone with a suitable diol or related precursor, followed by modifications to achieve the final target molecule. The development of these synthetic routes focuses on maximizing yield, minimizing the number of steps, and using readily available starting materials to ensure the economic feasibility of large-scale production for the consumer goods market.

Development of Novel Materials through Spiro[4.4]nonane Scaffolds

The application of spiro scaffolds is expanding beyond molecules into the realm of materials science. The rigid, three-dimensional nature of the spiro[4.4]nonane framework can be exploited to create polymers and other materials with unique and useful properties.

Researchers have successfully incorporated spiro segments into polymer backbones to create novel photoresponsive materials. In one study, a C–H-activated polyspiroannulation process was developed to produce a series of "spiro-polymers" with high thermal stability and excellent film-forming capabilities. These materials exhibit interesting optical properties; their fluorescence can be turned on or off by exposure to UV light. This photoresponsive behavior makes them suitable for advanced applications such as high-density optical data storage, photopatterning, optical sensors, and integrated silicon photonics. The incorporation of the spiro unit imparts rigidity and a defined geometry to the polymer chain, which is crucial for achieving these functional properties. This research demonstrates the potential of using spiro scaffolds like this compound as fundamental building blocks for the next generation of smart materials.

Exploration in Polymer Science and Advanced Materials

A comprehensive search of scientific literature reveals a lack of studies specifically investigating the role of this compound in polymer science. While the ring-opening polymerization of other spiro[4.4]nonane derivatives, such as 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane, has been explored for the creation of expandable monomers, similar research has not been published for this compound. The potential for this compound to act as a monomer in polymerization reactions, for instance through the cleavage of the oxolane or thiolane ring, remains a theoretical possibility that has not been experimentally validated in the available literature.

Crystal Engineering and Solid-State Conformational Studies for Material Properties

There is currently no publicly available research detailing the crystal structure or solid-state conformational analysis of this compound. Such studies are crucial for understanding the intermolecular interactions that govern the packing of molecules in a crystalline lattice, which in turn dictates the material properties of the solid. Without experimental data from techniques such as X-ray crystallography, any discussion of its potential in crystal engineering would be purely speculative.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 1-Oxa-4-thiaspiro[4.4]nonane involves the acid-catalyzed condensation of cyclopentanone (B42830) with 2-mercaptoethanol. While effective, this method represents a foundational approach. Future research should focus on developing more sophisticated and efficient synthetic strategies.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the formation of oxathiolanes and other heterocycles. rsc.orgcem.com Investigating microwave-assisted protocols for the synthesis of this compound could lead to a more rapid and energy-efficient production method.

Solid-Phase Synthesis: For the creation of derivative libraries, solid-phase synthesis offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through filtration. nih.gov Developing a solid-support methodology for this spirocycle would enable high-throughput synthesis of analogues for screening purposes. nih.gov

Domino and Tandem Reactions: Advanced synthetic strategies, such as domino radical bicyclization or tandem spirocyclization reactions, have been employed to construct related azaspiro[4.4]nonane systems. researchgate.net Exploring similar one-pot strategies could provide elegant and atom-economical routes to the this compound core and its substituted derivatives.

Synthetic Strategy Potential Advantages Key Area of Investigation
Microwave-Assisted SynthesisReduced reaction time, increased energy efficiency, higher yields.Optimization of reaction conditions (temperature, time, catalyst).
Solid-Phase SynthesisAmenable to high-throughput synthesis, simplified purification.Development of suitable linkers and polymer supports.
Domino/Tandem ReactionsIncreased molecular complexity in a single step, high atom economy.Design of precursors for intramolecular cyclization cascades.

Expanded Reactivity Profiles and Selective Transformations

The reactivity of this compound is primarily dictated by the 1,3-oxathiolane (B1218472) ring, a common protecting group for carbonyls. organic-chemistry.org A deeper understanding of its reactivity is crucial for its use as a synthetic intermediate.

Protecting Group Stability: A systematic study of the stability of the this compound moiety under a wide range of acidic and basic conditions is warranted. Compared to their dithiolane and dioxolane counterparts, oxathiolanes exhibit different stability profiles, and quantifying these differences would be valuable for synthetic planning. acs.org

Selective Oxidation: The presence of a sulfur atom offers a handle for selective transformations. Future work should explore the controlled oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone. These new derivatives would possess altered electronic properties, polarity, and stereochemistry, opening avenues for new applications.

Ring-Opening Reactions: Investigating selective ring-opening reactions of the oxathiolane ring could provide novel pathways to functionalized cyclopentane (B165970) derivatives. Reagents like Lewis acids, organometallics, or reducing agents could cleave the C-O or C-S bonds, yielding valuable synthetic building blocks.

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. mdpi.comnih.gov

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. This fundamental data is essential for understanding its intrinsic characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the spirocyclic system and its interactions with different solvents or biological macromolecules. nih.gov This is particularly relevant if derivatives are to be explored for medicinal chemistry applications.

QSAR for Property Prediction: Should a library of derivatives be synthesized and their properties (e.g., biological activity, lipophilicity) measured, Quantitative Structure-Activity Relationship (QSAR) models could be developed. mdpi.com These models would enable the in silico design and prediction of properties for novel, yet-to-be-synthesized analogues, accelerating the discovery process. mdpi.com

Integration into Multicomponent Reactions and Flow Chemistry

Modern synthetic methodologies like multicomponent reactions (MCRs) and flow chemistry are transforming the way complex molecules are made. nih.govspringerprofessional.de

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex products in a single step from three or more starting materials, offering high efficiency and atom economy. rsc.orgnih.govrsc.org Designing novel MCRs that incorporate the this compound scaffold as a key building block could rapidly generate libraries of structurally diverse spirocyclic compounds for various applications. acs.org

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and reproducibility compared to traditional batch processes. nih.govresearchgate.net The synthesis of this compound is an ideal candidate for adaptation to a flow process. A packed-bed reactor containing a solid-supported acid catalyst could enable the continuous and scalable production of the compound, which is a significant advantage for potential industrial applications. uc.pt

Exploration of New Industrial and Synthetic Application Domains

Beyond its role as a simple heterocyclic structure, this compound holds potential in several application domains.

Medicinal Chemistry: While the parent compound is unstudied, related spirocycles are found in numerous approved drugs and biologically active compounds. nih.gov The rigid 3D structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Future research should focus on synthesizing derivatives and screening them for biological activity.

Advanced Protecting Group: The primary current application for the oxathiolane functional group is as a carbonyl protecting group. organic-chemistry.orgsynarchive.com Research could focus on leveraging the specific stability of this spirocycle in complex, multi-step total synthesis projects, where it may offer advantages over other protecting groups.

Materials Science: The unique spiro structure could be incorporated into polymer backbones to create materials with novel thermal and mechanical properties. Furthermore, the thioether can act as a ligand for metal coordination, suggesting potential applications in catalysis or as a component in metal-organic frameworks (MOFs).

Specialty Chemicals: Depending on its physical properties (e.g., solvency, boiling point), it could find use as a specialty solvent or as an additive in industrial formulations such as lubricants or coatings. clariant.commdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to construct the 1-Oxa-4-thiaspiro[4.4]nonane scaffold?

The synthesis typically involves cyclization strategies, such as radical cyclization or heteroatom-directed ring formation. For example, radical cyclization of appropriately substituted precursors can generate the spirocyclic core efficiently . Additionally, reactions with aniline or chalcones can functionalize the scaffold to produce derivatives like spirothiazolidinones, which are characterized via IR and NMR spectroscopy . Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography.

Q. How can the structural integrity of this compound derivatives be validated experimentally?

Spectroscopic techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy are critical for confirming bond connectivity and functional groups. Mass spectrometry (e.g., UPLC-MS) helps verify molecular weights and fragmentation patterns, especially for low-yield compounds . X-ray crystallography may resolve ambiguities in stereochemistry or ring conformations .

Q. What are the stability considerations for this compound under experimental conditions?

Stability studies should assess susceptibility to photolysis, oxidation, or thermal decomposition. For instance, photolysis of analogous spirocyclic dithianes in cyclohexane under Hg lamp irradiation led to decomposition products, highlighting the need for light-sensitive handling . Compatibility with oxidizing agents must also be evaluated to avoid unintended reactions .

Advanced Research Questions

Q. How do computational models (e.g., DFT or MD simulations) enhance the understanding of this compound’s reactivity?

Density functional theory (DFT) can predict reaction pathways, such as the energetics of radical cyclization or transition states in ring-opening reactions. Molecular dynamics (MD) simulations, as applied to n-nonane clusters, may elucidate solvent interactions or nucleation behavior in spirocyclic systems . These models guide experimental design by identifying thermodynamically favorable conditions.

Q. What mechanistic insights exist for functionalizing this compound with heterocyclic moieties?

Functionalization often involves nucleophilic attack at the sulfur or oxygen atoms. For example, reactions with chalcones proceed via Michael addition, followed by cyclocondensation to form spirothiazolopyrans . Mechanistic studies using isotopic labeling or kinetic analysis can clarify regioselectivity and rate-determining steps.

Q. How does the spirocyclic architecture influence applications in materials science (e.g., polymer electrolytes)?

Spirocyclic ethers like 1,4,6,9-tetraoxaspiro[4.4]nonane act as electrolyte additives in lithium-ion batteries, where their rigid structure enhances oxidative stability and reduces decomposition . Ring-opening polymerization (e.g., using TEMPO-mediated methods) of related trioxaspiro compounds produces polymers with tailored thermal properties .

Q. What challenges arise in characterizing metastable intermediates during this compound synthesis?

Low-temperature NMR or cryogenic trapping techniques are essential to isolate transient species like radical intermediates. For example, photolysis byproducts of spirocyclic dithianes require rapid quenching and gas chromatography-mass spectrometry (GC-MS) for identification .

Key Considerations for Researchers

  • Experimental Design: Prioritize controlled environments (e.g., inert atmosphere) for radical-mediated syntheses .
  • Data Contradictions: Discrepancies in nucleation rates (e.g., between DFT and gradient theory) highlight the need for multi-model validation .
  • Advanced Tools: Combine spectroscopic data with computational predictions to resolve ambiguous structural features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.